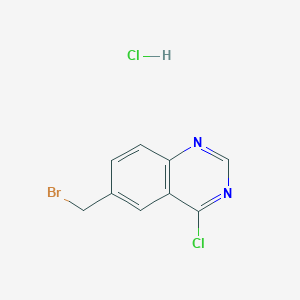
6-(Bromomethyl)-4-chloroquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-4-chloroquinazoline hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromomethyl and chloro substituents on the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride typically involves the bromination of a quinazoline derivative. One common method is the bromination of 4-chloroquinazoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinazoline N-oxides or reduction reactions to yield corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Quinazoline N-oxides or amines from oxidation or reduction reactions, respectively.
Scientific Research Applications
6-(Bromomethyl)-4-chloroquinazoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and pathways.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro substituent may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-4-chloroquinazoline: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activity.
6-(Bromomethyl)quinazoline: Lacks the chloro substituent, which may affect its binding properties and reactivity.
Uniqueness: 6-(Bromomethyl)-4-chloroquinazoline hydrochloride is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
Properties
Molecular Formula |
C9H7BrCl2N2 |
|---|---|
Molecular Weight |
293.97 g/mol |
IUPAC Name |
6-(bromomethyl)-4-chloroquinazoline;hydrochloride |
InChI |
InChI=1S/C9H6BrClN2.ClH/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8;/h1-3,5H,4H2;1H |
InChI Key |
GCRJACYXWVJAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=NC=N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)






![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

